molecular formula C17H16N4O2 B2605845 1-benzyl-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea CAS No. 899745-94-9

1-benzyl-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea

Cat. No.: B2605845
CAS No.: 899745-94-9
M. Wt: 308.341
InChI Key: BSWBSZLTEMUGPL-UHFFFAOYSA-N
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Description

1-Benzyl-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea is a complex organic compound featuring a phthalazinone moiety linked to a benzyl group through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea typically involves the reaction of benzylamine with phthalazinone derivatives under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

1-Benzyl-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-benzyl-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into active sites or binding pockets, thereby influencing biological pathways .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea stands out due to its unique combination of a phthalazinone moiety and a benzyl group linked through a urea linkage. This structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

IUPAC Name

1-benzyl-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-16-14-9-5-4-8-13(14)15(20-21-16)11-19-17(23)18-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,21,22)(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWBSZLTEMUGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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